Cas no 1698178-16-3 ((2-amino-1-cyclopentylethyl)sulfamoyldimethylamine)

(2-アミノ-1-シクロペンチルエチル)スルファモイルジメチルアミンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、シクロペンチル基とアミノ基、スルファモイルジメチルアミン基を有しており、医薬品や農薬の開発におけるキーインターメディエートとしての潜在性を示しています。特に、分子内に複数の官能基を有することから、多様な化学修飾が可能であり、生物活性化合物の設計において有用な骨格を提供します。高い反応性と選択性を兼ね備えており、精密有機合成における応用が期待されています。

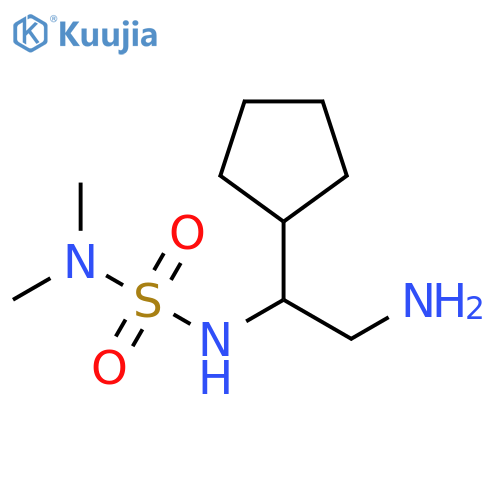

1698178-16-3 structure

商品名:(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine

CAS番号:1698178-16-3

MF:C9H21N3O2S

メガワット:235.346940755844

MDL:MFCD28506043

CID:5181222

PubChem ID:106737945

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 化学的及び物理的性質

名前と識別子

-

- Sulfamide, N'-(2-amino-1-cyclopentylethyl)-N,N-dimethyl-

- (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine

-

- MDL: MFCD28506043

- インチ: 1S/C9H21N3O2S/c1-12(2)15(13,14)11-9(7-10)8-5-3-4-6-8/h8-9,11H,3-7,10H2,1-2H3

- InChIKey: QAMAHEVLHPWPQF-UHFFFAOYSA-N

- ほほえんだ: S(N(C)C)(NC(C1CCCC1)CN)(=O)=O

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214560-1.0g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 1g |

$986.0 | 2023-06-08 | ||

| Enamine | EN300-214560-0.5g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-214560-1g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-214560-10g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-214560-10.0g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 10g |

$4236.0 | 2023-06-08 | ||

| Enamine | EN300-214560-0.25g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-214560-0.1g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-214560-2.5g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-214560-0.05g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-214560-5.0g |

[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine |

1698178-16-3 | 5g |

$2858.0 | 2023-06-08 |

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1698178-16-3 ((2-amino-1-cyclopentylethyl)sulfamoyldimethylamine) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量